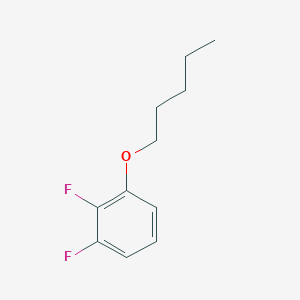

1,2-Difluoro-3-(pentyloxy)benzene

Beschreibung

Eigenschaften

IUPAC Name |

1,2-difluoro-3-pentoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2O/c1-2-3-4-8-14-10-7-5-6-9(12)11(10)13/h5-7H,2-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURDUWIAVOAIEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C(=CC=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598119 | |

| Record name | 1,2-Difluoro-3-(pentyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156684-90-1 | |

| Record name | 1,2-Difluoro-3-(pentyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Role of Fluorine in Phenetole Scaffolds

An In-Depth Technical Guide to the Physical Properties of 2,3-Difluorophenetole and Its Derivatives

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1][2][3] More than half of all newly approved small-molecule drugs feature at least one fluorine atom, a testament to its ability to fine-tune molecular behavior with remarkable precision.[1][4] Fluorine's unique properties—small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's metabolic stability, binding affinity, lipophilicity, and overall pharmacokinetic profile.[1][2][5]

Phenetoles (ethoxybenzenes) and their derivatives are common scaffolds in pharmaceuticals. When combined with fluorine substitution, they become powerful building blocks for creating novel active pharmaceutical ingredients (APIs).[6] This guide focuses on the physical properties of 2,3-difluorophenetole and its derivatives, a class of compounds with significant potential in drug discovery.[7][8] Due to its role as a direct synthetic precursor, a comprehensive understanding begins with a thorough analysis of 2,3-difluorophenol. By examining the foundational properties of this key starting material, we can logically extrapolate the characteristics of its corresponding phenetole and other derivatives.

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing both foundational data and the causal reasoning behind the observed physical properties.

Part 1: The Precursor—Physical Properties of 2,3-Difluorophenol

2,3-Difluorophenol (CAS No. 6418-38-8) is the essential starting material for synthesizing 2,3-difluorophenetole derivatives.[6][9][10] Its physical characteristics are dictated by the interplay between the hydroxyl group and the two vicinal fluorine atoms on the aromatic ring. These fluorine atoms exert a strong electron-withdrawing inductive effect, which significantly alters the molecule's properties compared to unsubstituted phenol.[11]

General and Physicochemical Properties

Under standard laboratory conditions, 2,3-difluorophenol typically appears as a white or colorless crystalline solid, powder, or lump.[7][11][12][13] The presence of two dense fluorine atoms on the benzene core contributes to its density.[12]

Table 1: Physicochemical Properties of 2,3-Difluorophenol

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄F₂O | [7][11][14] |

| Molecular Weight | 130.09 g/mol | [7][11][12][14] |

| CAS Number | 6418-38-8 | [7][11][14][15] |

| Appearance | White or colorless powder/lump | [7][11] |

| Melting Point | 37 - 43 °C | [7][11][12][13][15] |

| Boiling Point | 54 °C at 25 mmHg141.2 °C at 760 mmHg | [7][11][13][15] |

| Density | ~1.35 g/cm³ | [12][13] |

| Flash Point | 57 °C (134.6 °F) - closed cup | [11][15] |

| pKa (Predicted) | 7.71 | [11] |

The melting point range of 39-42 °C indicates that it is a solid at room temperature but can be easily melted for reactions.[11][15] The electron-withdrawing nature of the fluorine atoms stabilizes the phenoxide anion, making 2,3-difluorophenol more acidic (lower pKa) than unsubstituted phenol.[11]

Part 2: From Phenol to Phenetole—Synthesis and Property Transformation

The most common and direct method for converting a phenol to a phenetole is the Williamson ether synthesis. This reaction involves deprotonating the phenol to form a nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with an ethyl halide (e.g., ethyl iodide or ethyl bromide).

Workflow: Williamson Ether Synthesis of 2,3-Difluorophenetole

The conversion fundamentally alters the molecule's ability to form hydrogen bonds. The acidic proton of the hydroxyl group is replaced by an ethyl group, which eliminates the potential for hydrogen bond donation. This single change has a cascading effect on several key physical properties.

Caption: Standard workflow for melting point determination.

Causality: A sharp, narrow melting point range (e.g., < 2°C) is indicative of a pure compound. Impurities disrupt the crystal lattice, typically causing the melting point to depress and broaden.

Protocol 2: Boiling Point Determination (Simple Distillation)

This protocol is suitable for liquid derivatives. [16]

-

Apparatus Setup: Assemble a simple distillation apparatus in a fume hood. [16]2. Flask Charging: Place approximately 5-10 mL of the liquid sample into a round-bottom flask with a few boiling chips.

-

Heating: Begin heating the flask gently using a heating mantle.

-

Vapor Temperature Monitoring: Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

Equilibrium and Recording: As the liquid boils, the vapor will rise and condense in the condenser. The temperature will rise and then stabilize. Record the stable temperature at which the liquid is consistently condensing and collecting in the receiving flask. This stable temperature is the boiling point.

-

Shutdown: Stop heating before the distillation flask runs dry.

Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. This is a characteristic physical constant that depends on the strength of intermolecular forces.

Protocol 3: Spectroscopic Sample Preparation and Analysis

This workflow outlines the general steps for acquiring NMR, IR, and MS data.

Caption: General workflow for spectroscopic analysis.

Trustworthiness: The combination of these three spectroscopic techniques provides a self-validating system. The molecular formula suggested by the molecular ion peak in the mass spectrum must be consistent with the functional groups identified by IR and the detailed structural environment (proton/carbon count, connectivity) revealed by NMR.

Conclusion

The physical properties of 2,3-difluorophenetole and its derivatives are fundamentally governed by the strong electronic influence of the vicinal fluorine atoms and the nature of the group at the C1 position. By starting with a thorough understanding of the well-characterized precursor, 2,3-difluorophenol, we can make robust, scientifically-grounded predictions about the properties of its ether derivatives. The conversion from a phenol to a phenetole, primarily through the loss of hydrogen bonding capability, is the single most important transformation affecting properties like melting point, boiling point, and solubility. The spectroscopic methods and experimental protocols outlined in this guide provide a reliable framework for the synthesis, characterization, and purification of this important class of fluorinated building blocks, empowering researchers to accelerate drug discovery and development programs.

References

- What is 2,3-Difluorophenol - Properties & Specifications. (n.d.). Google Cloud.

- 2,3-Difluorophenol | 6418-38-8. (n.d.). Benchchem.

-

2,3-Difluorophenol | C6H4F2O | CID 80879. (n.d.). PubChem, National Institutes of Health. Retrieved February 21, 2026, from [Link]

-

FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of 2,3-difluoro phenol. (2007). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved February 21, 2026, from [Link]

-

Organic Compounds: Physical Properties Lab. (n.d.). Scribd. Retrieved February 21, 2026, from [Link]

-

Activities of Deciphering the Physical Properties of Organic Compounds: An Experimental and Computational Approach. (n.d.). Teachy.ai. Retrieved February 21, 2026, from [Link]

-

2,3-Difluorophenol CAS 6418-38-8 Manufacturers, Suppliers, Factory. (n.d.). Fengchen Group. Retrieved February 21, 2026, from [Link]

-

LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. (2025, July 30). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]

-

Experiment 1 — Properties of Organic Compounds. (n.d.). Amherst College. Retrieved February 21, 2026, from [Link]

-

Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific. Retrieved February 21, 2026, from [Link]

-

2,3-Difluorophenol. (n.d.). NIST WebBook. Retrieved February 21, 2026, from [Link]

-

The Systematic Identification of Organic Compounds. (n.d.). CELQ-USB. Retrieved February 21, 2026, from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (2025). Pharmacy Journal. Retrieved February 21, 2026, from [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. (n.d.). PMC. Retrieved February 21, 2026, from [Link]

-

The Role of Fluorinated Intermediates in Pharmaceutical Drug Discovery. (2026, February 14). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved February 21, 2026, from [Link]

-

Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM. Retrieved February 21, 2026, from [Link]

- Preparation of 2,3-difluorophenylacetic acid. (n.d.). Google Patents.

-

The Crucial Role of 2,3-Difluorophenol in Modern Pharmaceutical Synthesis. (2026, February 16). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved February 21, 2026, from [Link]

-

N-(2,3-Difluorophenyl)-2-fluorobenzamide. (2023, September 1). MDPI. Retrieved February 21, 2026, from [Link]

-

Article - SBQ. (n.d.). SBQ. Retrieved February 21, 2026, from [Link]

-

Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. (2022, November 26). MDPI. Retrieved February 21, 2026, from [Link]

-

Analysis of Oligonucleotides by HPLC-Electrospray Ionization Mass Spectrometry. (n.d.). ACS Publications. Retrieved February 21, 2026, from [Link]

-

High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. (n.d.). PMC. Retrieved February 21, 2026, from [Link]

-

Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved February 21, 2026, from [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. nbinno.com [nbinno.com]

- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 2,3-Difluorophenol [zjjtxc.com]

- 10. 2,3-Difluorophenol | CAS 6418-38-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. 2,3-Difluorophenol | 6418-38-8 | Benchchem [benchchem.com]

- 12. What is 2,3-Difluorophenol - Properties & Specifications [p-toluenesulfonicacid-ptbba.com]

- 13. hsppharma.com [hsppharma.com]

- 14. 2,3-Difluorophenol | C6H4F2O | CID 80879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2,3-Difluorophenol 98 6418-38-8 [sigmaaldrich.com]

- 16. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Solubility of Fluorinated Alkoxybenzenes in Organic Solvents

Executive Summary

The solubility profile of fluorinated alkoxybenzenes represents a critical intersection between organic synthesis, crystallographic engineering, and medicinal chemistry. Unlike simple aromatics, these compounds exhibit a "Janus-faced" electronic character: the alkoxy group acts as a hydrogen bond acceptor and lipophilic chain, while the fluorine atoms induce strong dipole moments and modulate metabolic stability.

This guide provides a rigorous technical framework for predicting, measuring, and modeling the solubility of this chemical class.[1] It moves beyond basic "like-dissolves-like" heuristics to explore the thermodynamic drivers—enthalpy of fusion (

The Fluorine-Alkoxy Interplay: Mechanistic Insights

To understand the solubility of compounds such as 1-ethoxy-2,3-difluorobenzene or 3,4-difluoroanisole , one must analyze the competing intermolecular forces.[2][3]

The "Fluorous" Modulation

Fluorine is the most electronegative element (3.98 Pauling), yet it has a low polarizability. When substituted onto an alkoxybenzene ring:

-

Dipole Vector Addition: If fluorine is ortho to the alkoxy group, the C-F and C-O dipoles may align or oppose, drastically altering the net dipole moment (

). High net dipoles generally increase solubility in polar aprotic solvents (e.g., Acetone, DMSO).[2] -

Lipophilicity (

): A single fluorine substitution typically increases -

Crystal Lattice Energy: Fluorine atoms often facilitate tight crystal packing via weak

interactions.[2][3] High lattice energy translates to higher melting points and lower solubility, as the solvent must overcome a larger enthalpy of fusion.

Solvent Class Interactions

-

Polar Aprotic (Acetone, Ethyl Acetate): Typically the best solvents.[2][3] The carbonyl oxygens interact favorably with the electron-deficient

-system of the fluorinated ring. -

Polar Protic (Methanol, Ethanol): Moderate solubility.[2][3] The alkoxy oxygen can accept H-bonds, but the hydrophobic fluorinated ring disrupts the solvent's H-bond network (hydrophobic effect).

-

Non-Polar (Hexane, Heptane): Variable.[2][3] Solubility often decreases with increasing fluorine content due to the "lipophobic" nature of highly fluorinated domains.

Thermodynamic Modeling

Reliable solubility data requires correlation with thermodynamic models to smooth experimental errors and calculate dissolution enthalpy.[2][3]

The Modified Apelblat Equation

The most robust model for fluorinated aromatics in organic solvents is the Modified Apelblat Equation . It assumes a linear relationship between the logarithm of mole fraction solubility (

- : Mole fraction solubility.[2]

- : Absolute temperature (Kelvin).[2][3][4]

-

: Empirical parameters derived from regression.

-

and

- accounts for the temperature dependence of the enthalpy of fusion.

-

and

Thermodynamic Functions

From the Apelblat parameters, we derive the standard enthalpy (

Technical Insight: For fluorinated alkoxybenzenes,

is almost invariably positive (endothermic), indicating that solubility increases with temperature.[2][3] Ifis high, the solubility curve will be steep.[2]

Experimental Protocol: Laser Monitoring Dynamic Method

The traditional gravimetric method is prone to errors with volatile fluorinated compounds.[2][3] The Laser Monitoring Dynamic Method is the industry standard for high-precision solubility determination (Solid-Liquid Equilibrium).[2][3]

Principle

A mixture of solute and solvent is heated until complete dissolution (clearing point) and cooled until precipitation (cloud point).[2][3] A laser beam passing through the solution detects these phase changes via scattering intensity.[2][3]

Workflow Visualization

Figure 1: Workflow for the Laser Monitoring Dynamic Method. This setup eliminates sampling errors associated with filtering saturated solutions.

Step-by-Step Methodology

-

Apparatus Setup: Use a double-walled glass vessel connected to a programmable thermostatic water bath (precision

K). Insert a laser source (e.g., He-Ne) and a photodetector on opposite sides.[2][3] -

Preparation: Weigh the fluorinated alkoxybenzene (

) and solvent ( -

Equilibration: Place the mixture in the vessel. Stir continuously to ensure thermal homogeneity.

-

Heating Ramp: Increase temperature slowly (

K/min). -

Detection: Monitor laser intensity.

-

Validation: Repeat with varying solute/solvent ratios to construct the full solubility curve.

Representative Data & Solubility Trends

While specific values vary by isomer (e.g., 2,3-difluoro vs 3,4-difluoro), the following hierarchy is consistent for mono- and di-fluorinated alkoxybenzenes.

Table 1: Generalized Solubility Ranking (Descending Order)

| Solvent Type | Representative Solvent | Solubility Potential | Mechanistic Rationale |

| Ketones | Acetone, 2-Butanone | High | Strong dipole-dipole interactions; Acetone's carbonyl aligns with the fluorinated ring's dipole.[2][3] |

| Esters | Ethyl Acetate | High | Similar to ketones; moderate polarity matches the solute's polarity profile.[2][3] |

| Chlorinated | Chloroform, DCM | High | Excellent solvation of the aromatic ring; "Like dissolves like" for halogenated species.[2][3] |

| Nitriles | Acetonitrile | Moderate | Good for polar isomers, but high solvent self-association can compete with solute solvation.[2][3] |

| Alcohols | Ethanol, Methanol | Moderate/Low | Hydrophobic effect dominates; the fluorinated ring disrupts the alcohol's H-bond network.[2][3] |

| Alkanes | Hexane, Heptane | Low | "Fluorous" repulsion; the polar C-F bonds are not well-solvated by pure London dispersion forces.[2][3] |

| Water | Water | Insoluble | Hydrophobic hydration penalty is too high.[2][3] |

Case Study: 1-Ethoxy-2,3-difluorobenzene

-

Solubility in Acetonitrile: Used as a standard mobile phase in HPLC, this compound shows high solubility (

mole fraction) at ambient temperatures.[2][3] -

Temperature Sensitivity: Data indicates a steep solubility curve in alcohols, meaning cooling crystallization is an effective purification method.[2][3]

Applications in Drug & Material Design[5]

Bioisosteric Replacement

In medicinal chemistry, replacing a hydrogen or a methoxy group with a fluorinated alkoxy group is a strategy to block metabolic hot spots (CYP450 oxidation).[2]

-

Impact: This substitution lowers water solubility but increases permeability (LogP).[2][3]

-

Formulation: Due to low aqueous solubility, these compounds often require Lipid-Based Drug Delivery Systems (LBDDS) or amorphous solid dispersions.[2][3]

Liquid Crystals

Fluorinated alkoxybenzenes (e.g., 1-ethoxy-2,3-difluorobenzene) are precursors for liquid crystals.[2][3]

-

Requirement: High solubility in the eutectic mixture is required to prevent crystallization at low operating temperatures.[2][3]

-

Viscosity: Fluorination lowers the viscosity compared to cyano- derivatives, crucial for fast switching times in displays.[2][3]

References

-

Apelblat, A., & Manzurola, E. (1999).[2][3] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[2][3] The Journal of Chemical Thermodynamics. Link (Foundational paper for the Apelblat model).[2]

-

Wang, J., et al. (2017).[2] Solubility of 2-methyl-4-nitroaniline in eleven pure organic solvents at various temperatures. Journal of Chemical & Engineering Data. Link (Demonstrates the laser dynamic method and Apelblat correlation for substituted benzenes).[2]

-

PubChem. (2023).[2][3] Compound Summary: 1-Ethoxy-2,3-difluorobenzene.[2][3][5][6] National Library of Medicine.[2] Link[2]

-

BenchChem. (2023).[2][3] Technical Guidance for Determining the Solubility of 3,6-dichloro-2,4-difluoroaniline. Link (Protocol validation for fluorinated anilines).[2][3]

-

Sigma-Aldrich. (2023).[2] Solvent Miscibility and Solubility Table. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-Ethoxy-2,3-difluoro-4-iodobenzene | C8H7F2IO | CID 22008078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Ethoxy-2,3-Difluorobenzene | C8H8F2O | CID 2782928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)- (C17H24F2O) [pubchemlite.lcsb.uni.lu]

- 6. 1-Ethoxy-2,3-Difluorobenzene | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Isomeric Distinction of 1,2-difluoro-3-pentyloxybenzene and 1,2-difluoro-4-pentyloxybenzene

Introduction: The Subtle Power of Positional Isomerism in Fluorinated Scaffolds

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become an indispensable tool for fine-tuning physicochemical and biological properties. The unique electronic nature of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide delves into the nuanced differences between two positional isomers: 1,2-difluoro-3-pentyloxybenzene and 1,2-difluoro-4-pentyloxybenzene. While structurally similar, the seemingly minor shift of the pentyloxy group from the 3- to the 4-position on the 1,2-difluorobenzene ring can impart significant alterations in their chemical behavior and potential applications. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of these two compounds, focusing on their synthesis, spectroscopic characterization, and a comparative analysis of their electronic and steric properties.

I. Molecular Structure and Physicochemical Properties: A Comparative Overview

The foundational difference between 1,2-difluoro-3-pentyloxybenzene and 1,2-difluoro-4-pentyloxybenzene lies in the substitution pattern on the benzene ring, which in turn dictates their three-dimensional structure and intermolecular interactions.

-

1,2-difluoro-3-pentyloxybenzene (meta-isomer): The pentyloxy group is positioned meta to one fluorine and ortho to the other. This arrangement leads to a more sterically crowded environment around the ether linkage.

-

1,2-difluoro-4-pentyloxybenzene (para-isomer): The pentyloxy group is situated para to one fluorine and meta to the other, resulting in a more linear and less sterically hindered conformation.

While experimental data for these specific compounds is not extensively available in public literature, we can predict their general properties based on known structure-property relationships.

Table 1: Predicted Physicochemical Properties

| Property | 1,2-difluoro-3-pentyloxybenzene | 1,2-difluoro-4-pentyloxybenzene | Rationale for Predicted Difference |

| Molecular Formula | C₁₁H₁₄F₂O | C₁₁H₁₄F₂O | Isomers have the same molecular formula. |

| Molecular Weight | 200.22 g/mol | 200.22 g/mol | Isomers have the same molecular weight. |

| Boiling Point | Expected to be slightly lower | Expected to be slightly higher | The more symmetrical para-isomer may pack more efficiently in the liquid state, leading to stronger intermolecular forces and a higher boiling point. |

| Melting Point | Expected to be lower | Expected to be higher | The higher symmetry of the para-isomer allows for more ordered packing in the crystal lattice, resulting in a higher melting point. |

| Dipole Moment | Expected to be higher | Expected to be lower | The vector sum of the individual bond dipoles (C-F and C-O) is expected to be greater in the less symmetrical meta-isomer. |

| Solubility | Good solubility in organic solvents | Good solubility in organic solvents | Both isomers are expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and hexanes. |

| Lipophilicity (LogP) | Expected to be slightly lower | Expected to be slightly higher | The more exposed pentyloxy group in the para-isomer might lead to a slightly higher LogP value. |

II. Regioselective Synthesis: A Practical Approach via Williamson Ether Synthesis

The most direct and reliable method for the synthesis of these target molecules is the Williamson ether synthesis, a robust Sₙ2 reaction between a phenoxide and an alkyl halide.[1][2] The key to synthesizing each isomer lies in the selection of the appropriate difluorophenol precursor.

dot

Sources

An In-depth Technical Guide to 1,2-Difluoro-3-(pentyloxy)benzene for Advanced Drug Discovery

Introduction: The Strategic Advantage of Fluorinated Building Blocks in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for medicinal chemists. The unique electronic properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced potency, metabolic stability, and bioavailability. 1,2-Difluoro-3-(pentyloxy)benzene (CAS 156684-90-1) is a prime exemplar of a fluorinated building block with significant potential in the design of novel therapeutics. This guide provides an in-depth technical overview of this compound, covering its procurement, synthesis, and strategic applications in drug development for researchers, scientists, and drug development professionals.

The 1,2-difluoro-3-alkoxybenzene motif is of particular interest as it combines the metabolic blocking and lipophilicity-modulating effects of the difluoro-substituted aromatic ring with the versatile pentyloxy side chain. This combination allows for fine-tuning of a candidate molecule's properties to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.

Sourcing and Procurement of this compound and its Precursors

The accessibility of key starting materials is a critical consideration in any drug discovery program. While this compound is available from a number of specialized chemical suppliers, researchers may also consider its synthesis from readily available precursors. The primary precursors for the synthesis of this compound are 2,3-difluorophenol and 1-bromopentane. The following tables provide a summary of known suppliers and indicative pricing for these materials.

Table 1: Representative Suppliers of this compound (CAS 156684-90-1)

| Supplier | Location | Purity | Notes |

| BLD Pharm[1] | Global | ≥98% | Custom synthesis and bulk quantities may be available. |

| Manchester Organics | UK | Inquire | Lead time may apply. |

| Fluorochem | UK | Inquire | Part of a large portfolio of fluorinated building blocks.[2] |

Note: Pricing for this compound is typically available upon request from the suppliers.

Table 2: Price Analysis of Key Precursors

| Compound | Supplier | CAS Number | Purity | Price (USD) | Quantity |

| 2,3-Difluorophenol | Thermo Scientific Chemicals[3][4] | 6418-38-8 | 98+% | $21.90 - $24.50 | 1 g |

| 2,3-Difluorophenol | Sigma-Aldrich | 6418-38-8 | 98% | Inquire | 5 g |

| 2,3-Difluorophenol | TCI America[5] | 6418-38-8 | >98% | Inquire | 25 g |

| 1-Bromopentane | MilliporeSigma | 110-53-2 | 98% | $15.60 | 5 g |

| 1-Bromopentane | MilliporeSigma | 110-53-2 | 98% | $32.60 | 100 g |

| 1-Bromopentane | MilliporeSigma | 110-53-2 | 98% | $100.00 | 500 g |

| 1-Bromopentane | Apollo Scientific[6] | 110-53-2 | 99% | £67.00 | 250 g |

| 1-Bromopentane | Krins Life Sciences | 110-53-2 | 98% | $106.39 | 100 ml |

| 1-Bromopentane | Tokyo Chemical Industry[7] | 110-53-2 | >98% | ₹1,800.00 | 25 ml |

Synthesis of this compound: A Field-Proven Protocol

The most direct and reliable method for the laboratory-scale synthesis of this compound is the Williamson ether synthesis.[8][9][10][11] This well-established reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In this case, 2,3-difluorophenol is reacted with 1-bromopentane in the presence of a suitable base.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound via Williamson ether synthesis.

Step-by-Step Experimental Protocol

Materials:

-

2,3-Difluorophenol (1.0 eq.)

-

1-Bromopentane (1.2 eq.)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-difluorophenol (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

-

Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add 1-bromopentane (1.2 eq.) to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with water (2 x volumes) followed by brine (1 x volume).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

-

Characterization: Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound as a colorless oil. Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Strategic Applications in Drug Discovery

The incorporation of the this compound moiety into a drug candidate can offer several strategic advantages, primarily by modulating key physicochemical properties that are critical for a successful therapeutic agent.

Modulation of Lipophilicity and Metabolic Stability

The two fluorine atoms on the aromatic ring significantly influence the electronic environment of the molecule. This can lead to a lower pKa of adjacent functional groups and can also block sites of potential metabolism by cytochrome P450 enzymes. The difluoro substitution pattern can enhance metabolic stability, leading to a longer half-life and improved oral bioavailability of the drug.

The pentyloxy chain contributes to the overall lipophilicity of the molecule. The length and nature of this alkyl chain can be systematically varied to fine-tune the lipophilicity (logP) to an optimal range for cell membrane permeability and target engagement, without introducing metabolic liabilities.

Enhancement of Binding Affinity and Selectivity

Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions. The strategic placement of the difluoro motif can therefore enhance the binding affinity and selectivity of a ligand for its target protein.

Diagram of Key Physicochemical Effects

Sources

- 1. 156684-90-1|this compound|BLD Pharm [bldpharm.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 2,3-Difluorophenol, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 2,3-Difluorophenol, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 110-53-2 Cas No. | 1-Bromopentane | Apollo [store.apolloscientific.co.uk]

- 7. 1-Bromopentane | 110-53-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. gold-chemistry.org [gold-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

Methodological & Application

Application Note: Precision Lithiation of 1,2-Difluorobenzene for Alkoxy Substitution

Part 1: Executive Summary & Mechanistic Strategy

The Challenge: Stability vs. Elimination

Lithiation of 1,2-difluorobenzene (1,2-DFB) is a high-stakes transformation in medicinal chemistry. While the substrate is a prime candidate for Directed Ortho Metalation (DoM), it sits on a thermodynamic knife-edge.

The fluorine atoms exert a powerful "Cooperative Ortho Effect," making the C-3 proton significantly more acidic than the C-4 proton. However, the resulting anion (3-lithio-1,2-difluorobenzene) possesses a leaving group (Fluorine) ortho to the lithiated site. This predisposes the intermediate to undergo

For researchers targeting alkoxy substitution (e.g., synthesizing 2,3-difluoroalkoxybenzenes), the protocol must strictly differentiate between two pathways:

-

Kinetic Pathway (Target): Stable lithiation at -78°C

Electrophilic trapping (Boronate) -

Thermodynamic Pathway (Avoidance/Divergence): Warming

LiF Elimination

This guide focuses on Protocol A (The Kinetic Pathway) to retain the difluoro-motif, which is highly valued for metabolic stability in drug design.

Mechanistic Pathway Diagram

Caption: Bifurcation of the lithiated intermediate. Path A preserves the difluoro-scaffold; Path B leads to defluorination via benzyne.

Part 2: Critical Parameters & Reagent Selection

Success relies on controlling the "Metalation Window"—the time and temperature where the anion is formed but has not yet collapsed.

| Parameter | Recommendation | Scientific Rationale |

| Solvent | Anhydrous THF | Ether is too slow; THF coordinates Li, enhancing basicity of n-BuLi to overcome kinetic barriers at -78°C. |

| Base | n-Butyllithium (2.5 M) | Strong enough to deprotonate C-3 (pKa ~30-32 due to F-activation). LDA is often unnecessary and adds amine byproducts. |

| Temperature | -78°C (Strict) | Critical. At -50°C, the rate of LiF elimination accelerates exponentially. |

| Trapping Agent | Trimethyl Borate B(OMe)₃ | For alkoxy synthesis, converting the C-Li bond to C-O is best achieved via the boronate-oxidation sequence. Direct reaction with oxygen sources (e.g., MoOPH) is lower yielding. |

| Quenching | Acidic Peroxide | Converts the boronate ester to the phenol in one pot. |

Part 3: Detailed Protocol (Synthesis of 2,3-Difluoroalkoxybenzenes)

Objective: Regioselective installation of an alkoxy group at C-3 while retaining both fluorine atoms. Scale: 10 mmol (Adaptable).

Phase 1: Lithiation (The "Cold Zone")

-

Setup: Flame-dry a 100 mL 3-neck round-bottom flask. Equip with a magnetic stir bar, nitrogen inlet, and a rubber septum. Flush with

for 15 minutes. -

Solvent Charge: Add 1,2-difluorobenzene (1.14 g, 10 mmol) and anhydrous THF (20 mL) via syringe.

-

Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to -78°C for at least 15 minutes.

-

Checkpoint: Moisture at this stage is fatal. Ensure the solution remains clear.

-

-

Metalation: Add n-BuLi (4.4 mL, 2.5 M in hexanes, 11 mmol) dropwise over 20 minutes via a syringe pump or careful manual addition.

-

Rate Control: The addition is exothermic. If the temperature spikes above -65°C, benzyne formation will commence. Keep the rate slow.

-

-

Incubation: Stir at -78°C for exactly 1 hour .

-

Note: Do not extend beyond 2 hours. Even at -78°C, slow decomposition can occur over prolonged periods.

-

Phase 2: Electrophilic Trapping (Boronate Formation)

-

Addition: Add Trimethyl borate (B(OMe)₃) (1.56 g, 15 mmol) dropwise at -78°C.

-

Stoichiometry: Excess borate is used to ensure rapid trapping of the unstable anion.

-

-

Warming: After addition is complete, allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath and let it warm to 0°C over 1 hour. The solution should turn from yellow/orange to clear/white suspension.

Phase 3: Oxidation to Phenol

-

Oxidation: At 0°C, add Glacial Acetic Acid (1.2 mL) followed by dropwise addition of 30% Hydrogen Peroxide (

, 3 mL) .-

Safety Warning: This step is exothermic. Monitor temperature.

-

-

Stirring: Stir at room temperature for 12 hours (overnight) to ensure complete cleavage of the C-B bond to C-OH.

-

Workup: Quench with saturated

(to destroy excess peroxide). Extract with Ethyl Acetate (3x). Wash organics with brine, dry over-

Intermediate: You now have 2,3-difluorophenol .

-

Phase 4: Alkylation (The Alkoxy Installation)

-

Reaction: Dissolve the crude phenol in DMF (10 mL). Add

(20 mmol) and the desired Alkyl Halide (e.g., MeI, EtBr, 12 mmol) . -

Heating: Stir at 60°C for 2-4 hours.

-

Isolation: Standard aqueous workup. Purify via silica gel chromatography (typically Hexanes/EtOAc).

Part 4: The "Benzyne" Divergence (Strategic Note)

If your goal is 3-fluoro-2-alkoxybenzene (removing the C-1 fluorine and replacing it with an alkoxy group), you can intentionally trigger the benzyne pathway.

Protocol Modification:

-

Perform Lithiation at -78°C as above.

-

Instead of adding Borate, add the Alcohol (ROH) of choice mixed with a slight excess of base (to generate alkoxide).

-

Remove the cooling bath. As the solution warms to -40°C , the lithium species eliminates LiF to form 3-fluorobenzyne.

-

The alkoxide immediately attacks the highly reactive benzyne triple bond.

-

Risk: Regioselectivity is poor.[1] Nucleophilic attack on 3-fluorobenzyne can occur at C-1 or C-2, leading to a mixture of meta and ortho products. Protocol A is superior for structural certainty.

Part 5: Quality Control & Troubleshooting

| Observation | Diagnosis | Corrective Action |

| Low Yield (<40%) | Benzyne formation due to temp spike. | Use an internal thermometer during n-BuLi addition. Ensure -78°C is maintained strictly. |

| Regioisomer Mix | "Halogen Dance" or Benzyne scrambling. | Reduce incubation time. Ensure 1,2-DFB is pure (isomers like 1,3-DFB react differently). |

| Incomplete Conversion | Wet THF or degraded n-BuLi. | Titrate n-BuLi before use. Distill THF over Na/Benzophenone. |

Workflow Visualization

Caption: Step-by-step workflow for the synthesis of regiopure 2,3-difluoroalkoxybenzenes.

References

-

Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[2] (Foundational text on "Superbase" and lithiation mechanics).

-

Snieckus, V. (1990). Directed ortho metalation.[1][3] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(5), 879-933. Link

-

Ladd, D. L., et al. (2007). Process for continuously preparing difluorobenzene derivatives. World Intellectual Property Organization, WO2007054213A1. (Industrial data on thermal instability of lithiated 1,2-DFB). Link

-

Leroux, F., et al. (2004). The "Fluorine Effect" in Organometallic Chemistry. Chemistry – A European Journal, 10(12), 2998-3006. (Explains the cooperative ortho-effect of Fluorine). Link

-

BenchChem. (2025).[1] Technical Guide to the Synthesis of Fluorophenols via DoM. BenchChem Application Notes. Link

Sources

Guide to Determining Phase Transition Temperatures of Pentyloxy-Difluorobenzene Mesogens: Protocols and Insights

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the theoretical and practical considerations for determining the phase transition temperatures of pentyloxy-difluorobenzene liquid crystals (LCs). These materials are of significant interest in advanced materials science and drug delivery systems due to the unique influence of fluorine substitution on mesomorphic behavior. We provide detailed, field-tested protocols for two primary characterization techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). This document is designed to equip researchers, scientists, and drug development professionals with the necessary tools to accurately characterize these thermotropic liquid crystals, understand the causality behind experimental choices, and interpret the resulting data with confidence.

Introduction: The Significance of Fluorinated Mesogens

Liquid crystals represent a unique state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] Mesogens, the molecules that form liquid crystal phases, can be designed to respond to external stimuli like temperature, making them ideal for applications ranging from electronic displays to smart drug delivery vehicles.[1][2]

The introduction of fluorine atoms into a mesogenic core, such as in pentyloxy-difluorobenzene derivatives, profoundly alters the material's physical properties. Fluorine's high electronegativity and small size can modify intermolecular interactions, dipole moments, and molecular packing, which in turn influences the stability and temperature range of the resulting liquid crystal phases (mesophases).[3][4] Accurately determining the phase transition temperatures—such as the transition from a crystalline solid to a nematic phase (Cr-N) or from a nematic phase to an isotropic liquid (N-I, the clearing point)—is fundamental to harnessing these materials for specific applications.

This guide provides the foundational protocols and interpretive framework for this critical characterization step.

Core Principles of Mesophase Characterization

The two most indispensable techniques for characterizing the thermal behavior of liquid crystals are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[5][6] They are complementary: DSC provides quantitative thermodynamic data on phase transitions, while POM offers qualitative visual confirmation and identification of the specific mesophase textures.[7][8]

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9][10] Phase transitions in the sample result in either an endothermic (heat absorbing) or exothermic (heat releasing) event, which appears as a peak on the DSC thermogram.[11] For liquid crystals, DSC can detect the small energy changes that occur as the material transitions from solid to liquid crystal and from liquid crystal to the isotropic liquid state.[9]

-

Polarized Optical Microscopy (POM): POM is a powerful visualization tool that exploits the optical anisotropy (birefringence) of liquid crystal phases.[7] When linearly polarized light passes through an aligned mesophase, it splits into two components that travel at different speeds, creating interference patterns when viewed through a second, crossed polarizer.[12] Isotropic liquids, which are optically isotropic, appear dark. In contrast, each type of liquid crystal phase (e.g., nematic, smectic) exhibits a characteristic optical texture, allowing for unambiguous identification.[12] When combined with a hot stage, POM allows for direct observation of these texture changes as the sample is heated or cooled through its transitions.[7]

Experimental Workflow for Phase Characterization

A robust characterization of a novel pentyloxy-difluorobenzene mesogen involves a synergistic workflow utilizing both DSC and POM to build a complete picture of its thermal behavior. The results from one technique are used to inform and validate the other.

Caption: Synergistic workflow for mesogen characterization.

Protocol: Differential Scanning Calorimetry (DSC)

This protocol outlines the steps for determining the phase transition temperatures and associated enthalpies of a pentyloxy-difluorobenzene mesogen.

4.1. Instrument & Materials

-

Differential Scanning Calorimeter (e.g., PerkinElmer DSC 8000, Mettler Toledo DSC1).[11]

-

Hermetically sealed aluminum pans and lids.

-

Crimper for sealing pans.

-

High-purity indium standard for temperature and enthalpy calibration.

-

High-purity nitrogen gas for purging.

-

Microbalance (±0.01 mg accuracy).

-

Sample: 2-5 mg of purified pentyloxy-difluorobenzene compound.

4.2. Pre-Analysis: Calibration

-

Rationale: Instrument calibration is critical for data accuracy.[10] Indium is a common standard due to its well-defined melting point (156.6 °C) and heat of fusion.

-

Procedure:

-

Weigh an indium sample (5-10 mg) into an aluminum pan and seal it.

-

Place an empty, sealed pan on the reference side.

-

Heat the indium sample from ~140 °C to ~170 °C at a scan rate of 10 °C/min.

-

Compare the observed onset of melting and the integrated peak area to the known values for indium. Calibrate the instrument as per the manufacturer's software instructions.

-

4.3. Experimental Procedure

-

Sample Preparation: Accurately weigh 2-5 mg of the dried, purified mesogen into a new aluminum pan and hermetically seal it.

-

Scientist's Note: A smaller sample mass minimizes thermal gradients within the sample, leading to sharper peaks and more accurate onset temperatures.

-

-

Instrument Setup:

-

Place the sealed sample pan in the sample holder and an identical, empty sealed pan in the reference holder.

-

Set the nitrogen purge gas flow rate to 20-50 mL/min. This creates a stable, inert thermal atmosphere.

-

-

Thermal Program: A typical program involves a heat-cool-heat cycle to erase the sample's prior thermal history and observe thermodynamic equilibrium.

-

Segment 1 (First Heat): Heat the sample from room temperature (~25 °C) to a temperature well above the final clearing point (e.g., 150 °C). A scan rate of 10 °C/min is standard for an initial survey.

-

Segment 2 (Cool): Cool the sample at the same rate (10 °C/min) back down to the starting temperature.

-

Segment 3 (Second Heat): Heat the sample again at 10 °C/min. The transitions observed during this second heating run are typically reported as they represent the material's intrinsic behavior.[13]

-

Scientist's Note: For resolving closely spaced or subtle transitions, a slower scan rate (e.g., 2-5 °C/min) may be necessary.[3]

-

4.4. Data Interpretation

-

Identify Transitions: Analyze the thermogram from the second heating scan.

-

A sharp, endothermic peak corresponds to the melting of the crystalline phase (Cr) into a liquid crystal or isotropic phase.

-

Smaller endothermic peaks at higher temperatures typically correspond to transitions between different mesophases (e.g., Smectic-Nematic) or from a mesophase to the isotropic liquid (N-I).[11]

-

A step-like change in the baseline indicates a glass transition (Tg), where an amorphous solid becomes rubbery.[9]

-

-

Determine Temperatures: The onset temperature of the peak is generally reported as the transition temperature.

-

Calculate Enthalpy (ΔH): The instrument software integrates the area under a transition peak to calculate the enthalpy change, which is a measure of the energy absorbed or released during the transition.

Protocol: Polarized Optical Microscopy (POM)

This protocol describes the visual identification of mesophases and their transition temperatures.

5.1. Instrument & Materials

-

Polarizing optical microscope equipped with cross-polarizers, a rotating stage, and a first-order retardation plate (Red Plate).

-

Programmable hot stage (e.g., Linkam THMS600).

-

Clean glass microscope slides and cover slips.

-

Sample: A small quantity (<1 mg) of the pentyloxy-difluorobenzene mesogen.

5.2. Experimental Procedure

-

Sample Preparation: Place a tiny amount of the crystalline sample onto a microscope slide. Gently place a cover slip on top.

-

Instrument Setup:

-

Position the slide on the hot stage.

-

Focus on the sample under the microscope with the polarizers in the "crossed" position (fully dark background).

-

-

Thermal Program:

-

Heating: Heat the sample at a controlled rate (e.g., 5-10 °C/min) to the isotropic phase, guided by the transition temperatures identified by DSC. As you approach a transition temperature, slow the heating rate to 1-2 °C/min.

-

Observation: Carefully observe the changes in the optical texture. The appearance of birefringence (light passing through the crossed polarizers) signals the formation of a liquid crystal phase.[7] Note the temperature at which distinct texture changes occur.

-

Cooling: Slowly cool the sample from the isotropic liquid. Liquid crystal phases often form more defined and characteristic textures upon cooling.[12]

-

-

Phase Identification:

-

Nematic (N) Phase: Often exhibits a "Schlieren" texture with dark brushes or a "marbled" appearance.

-

Smectic A (SmA) Phase: Typically forms a "focal-conic fan" texture.

-

Isotropic (I) Phase: The entire field of view will be completely dark, as the liquid is optically isotropic. The temperature at which the last bit of birefringence disappears upon heating is the clearing point (N-I transition).

-

Data Presentation: Pentyloxy-Difluorobenzene Derivatives

The following table presents representative phase transition data for a hypothetical series of pentyloxy-difluorobenzene mesogens, illustrating the influence of the fluorine substitution pattern. This data is synthesized based on trends reported in the scientific literature for similar fluorinated compounds.[3][5][14]

| Compound ID | Structure Description | Transition | Temperature (°C) - 2nd Heat |

| 1-PEN-2,3-DFB | 1-(pentyloxy)-2,3-difluorobenzene core | Cr → N | 55.4 |

| N → I | 89.1 | ||

| 1-PEN-2,6-DFB | 1-(pentyloxy)-2,6-difluorobenzene core | Cr → N | 68.2 |

| N → I | 75.5 | ||

| 1-PEN-3,5-DFB | 1-(pentyloxy)-3,5-difluorobenzene core | Cr → I | 95.0 |

Cr = Crystal, N = Nematic, I = Isotropic Liquid

Analysis: As illustrated, the position of the two fluorine atoms significantly impacts the mesomorphic properties. The 2,6-difluoro substitution (1-PEN-2,6-DFB) results in a higher melting point but a narrower nematic range compared to the 2,3-difluoro analogue. The 3,5-difluoro substitution pattern in this hypothetical example disrupts the linearity required for liquid crystallinity, leading to a direct melting to the isotropic liquid.

Structure-Property Relationships

The molecular architecture of a mesogen dictates its phase behavior. For pentyloxy-difluorobenzene derivatives, key relationships can be visualized.

Caption: Influence of molecular structure on mesomorphic properties.

Conclusion

The accurate determination of phase transition temperatures is a cornerstone of liquid crystal research. For novel pentyloxy-difluorobenzene mesogens, a combined approach using DSC for quantitative thermal analysis and POM for visual phase identification is essential. The protocols and interpretive guidance provided herein offer a robust framework for researchers to characterize these advanced materials, enabling their strategic development for applications in materials science and pharmacology.

References

- Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. Vertex AI Search.

- DSC Differential Scanning Calorimetry- Instrument Specialists Inc. Instrument Specialists Inc.

- The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. (2022). Chemistry LibreTexts.

- On the Use of Reflection Polarized Optical Microscopy for Rapid Comparison of Crystallinity and Phase Segregation of P3HT:PCBM Thin Films. (2024). PubMed.

- Differential scanning calorimetry. Wikipedia.

- Analysis of Liquid Crystal Phase Behavior and Morphology via Polarized Optical Microscopy in Standard and Surface Aligned Observation Cells.

- Synthesis and physical properties of novel liquid crystals containing 2,3-difluorophenyl and 1,3-dioxane units.

- Byrne, L. E., & Sharma, D. D. (2023). Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. Authorea.

- The differential scanning calorimetry (DSC) curves for liquid crystal nanoparticles (LCNP)-#8, #9, #10, and #11.

- Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls. (2021). PMC.

- Differential Scanning Calorimetry (DSC).

- LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. (2024).

- Liquid crystal and photophysical properties of laterally fluorinated azo-ester materials. (2021). Taylor & Francis Online.

- The synthesis and electro-optic properties of liquid crystalline 2-(2,3-difluorobiphenyl-4′-yl)-1,3-dioxanes.

- Mesomorphic properties improved via lateral fluorine substituent on benzoxazole-terminated mesogenic compounds.

- Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls. (2025).

- Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls. (2021). MDPI.

- The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. PMC.

- Synthesis and Mesomorphic Characteristics of Fluoroaniline Derivatives with Different L

- Influence of the structure of the mesogenic core on the thermotropic properties of ω-unsaturated fluorinated liquid crystals. (2025).

- Liquid Crystal M

Sources

- 1. content.labscoop.com [content.labscoop.com]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and physical properties of novel liquid crystals containing 2,3-difluorophenyl and 1,3-dioxane units - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers – Advances in Polymer Science [ncstate.pressbooks.pub]

- 8. tandfonline.com [tandfonline.com]

- 9. DSC Differential Scanning Calorimetry- Instrument Specialists Inc. [instrument-specialists.com]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. Differential Scanning Calorimetry (DSC) – SIC – A National Facility of IIT Indore Developed and managed by Atul Singh [sic.iiti.ac.in]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique | Engineering And Technology Journal [everant.org]

- 14. The synthesis and electro-optic properties of liquid crystalline 2-(2,3-difluorobiphenyl-4′-yl)-1,3-dioxanes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Formulation of High-Birefringence Liquid Crystals with Fluorinated Ethers

Abstract

High-birefringence (Δn) liquid crystals (LCs) are critical materials in advanced photonics and display technologies, enabling faster response times and enhanced device performance.[1][2] The strategic incorporation of fluorinated ethers into liquid crystal formulations offers a promising avenue for achieving superior birefringence while maintaining other desirable physicochemical properties such as low viscosity and a broad nematic temperature range. This document provides a comprehensive guide for researchers and scientists on the principles, formulation strategies, and characterization protocols for developing high-birefringence liquid crystal mixtures featuring fluorinated ethers.

Introduction: The Imperative for High-Birefringence Liquid Crystals

The demand for faster switching speeds in electro-optical devices has driven the development of novel nematic liquid crystal mixtures with high birefringence (Δn ≥ 0.30).[1] The response time of a liquid crystal device is proportional to the square of the cell gap, meaning thinner cells are required for faster performance. Consequently, high-birefringence materials are essential to ensure sufficient phase modulation in these thinner cells.[1]

The fundamental approach to increasing birefringence is to elongate the π-electron conjugation length within the liquid crystal molecules.[1] This is often achieved by designing molecules with rigid cores composed of aromatic rings and incorporating polar groups like cyano (CN) and isothiocyanato (NCS).[1][2] Molecules with extended conjugation, such as those containing acetylene units, have demonstrated significantly higher birefringence.[3]

Fluorination plays a crucial role in modern liquid crystal design. The introduction of fluorine atoms can significantly modify the dielectric anisotropy, viscosity, and mesophase behavior of the material.[4][5][6] Specifically, fluorinated ethers offer a unique combination of properties, including the potential to enhance birefringence while maintaining low viscosity, a critical factor for fast-switching applications.[7] This guide will delve into the formulation principles and practical protocols for harnessing the benefits of fluorinated ethers in high-birefringence liquid crystal systems.

Foundational Principles of High-Birefringence Liquid Crystal Design

The design of high-birefringence liquid crystals is a balancing act between maximizing optical anisotropy and maintaining other critical material properties. The key molecular features that contribute to high birefringence include:

-

Extended π-Electron Systems: The presence of long, conjugated π-electron systems is paramount for high birefringence.[2] This is because the polarizability along the long molecular axis is significantly increased, leading to a larger difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. Aromatic rings, such as biphenyl and terphenyl structures, and linking groups like acetylene (tolane) are commonly employed to achieve this.[1][3][8]

-

Polar Terminal Groups: Strongly polar terminal groups, such as cyano (-CN) and isothiocyanato (-NCS), contribute significantly to the overall molecular polarizability and, consequently, the birefringence.[1][9][10]

-

Molecular Shape and Rigidity: A high length-to-breadth ratio and a rigid molecular core are essential for maintaining the alignment of the liquid crystal molecules in the nematic phase, which is a prerequisite for high birefringence.[2]

The Strategic Role of Fluorinated Ethers

The incorporation of fluorinated ether groups into the molecular structure of liquid crystals can offer several advantages:

-

Enhanced Birefringence: While the primary drivers of high birefringence are the conjugated core and polar terminal groups, fluorinated ethers can contribute to an increase in molecular polarizability.

-

Reduced Viscosity: Compared to other polar groups, fluorinated ethers can lead to a reduction in viscosity, which is highly desirable for fast-response-time applications.[7]

-

Broadened Nematic Range: The introduction of fluorine can lower the melting point and increase the clearing point of the liquid crystal, resulting in a wider temperature range for the nematic phase.[5][11][12]

-

Modified Dielectric Anisotropy: The position and number of fluorine atoms can be used to tune the dielectric anisotropy (Δε) of the liquid crystal, which is important for controlling the threshold voltage of the device.[4][13]

Formulation of High-Birefringence Liquid Crystal Mixtures

The formulation of a liquid crystal mixture is a multi-component endeavor aimed at achieving a specific set of target properties. A typical high-birefringence mixture will contain:

-

High-Birefringence Base Components: These are the primary constituents of the mixture, chosen for their inherently high Δn. These are often molecules with long, rigid cores and polar terminal groups.

-

Fluorinated Ether Dopants: These are added to the base mixture to fine-tune the properties. The concentration of the fluorinated ether component needs to be carefully optimized to achieve the desired balance of birefringence, viscosity, and nematic range.

-

Low-Viscosity Additives: To counteract the often high viscosity of high-birefringence compounds, low-viscosity liquid crystals are frequently included in the formulation.[2]

-

Chiral Dopants (Optional): For applications requiring a twisted nematic or super-twisted nematic structure, a chiral dopant is added to induce a helical twist.

Workflow for Liquid Crystal Mixture Formulation

Figure 1: A schematic workflow for the formulation and optimization of high-birefringence liquid crystal mixtures.

Experimental Protocols

Protocol 1: Preparation of a High-Birefringence Liquid Crystal Mixture

Objective: To prepare a homogeneous liquid crystal mixture with a target birefringence and nematic range.

Materials:

-

High-birefringence liquid crystal components (e.g., isothiocyanato tolanes)

-

Fluorinated ether liquid crystal dopant

-

Low-viscosity liquid crystal additive

-

Analytical balance (±0.01 mg)

-

Small glass vials with PTFE-lined caps

-

Hot plate with magnetic stirring

-

Ultrasonic bath

-

Millipore filtration system with 0.22 μm pore size filters[14]

Procedure:

-

Component Calculation: Based on the desired properties and utilizing principles such as the Le Chatelier-Schroder and van Laar equation for eutectic compositions, calculate the weight percentages of each component.[15]

-

Weighing: Accurately weigh each component into a clean, dry glass vial using an analytical balance.

-

Mixing and Homogenization: a. Securely cap the vial and place it on a hot plate heated to a temperature above the clearing point of all components. b. Stir the mixture gently using a magnetic stir bar until all components have melted and formed a single isotropic phase. c. Transfer the vial to an ultrasonic bath and sonicate for 15-30 minutes to ensure complete homogenization.

-

Cooling and Filtration: a. Allow the mixture to cool slowly to room temperature. Observe the phase transitions to get a preliminary idea of the nematic range. b. Once at room temperature, filter the mixture through a 0.22 μm Millipore filter to remove any dust or particulate matter.[14]

-

Storage: Store the final mixture in a clean, sealed vial, protected from light and moisture.

Protocol 2: Measurement of Birefringence (Δn)

Objective: To accurately determine the birefringence of the formulated liquid crystal mixture.

Method: Interferometry is a precise method for measuring birefringence by analyzing the change in the optical path length.[16]

Apparatus:

-

HeNe laser (λ = 632.8 nm)

-

Polarizers and analyzers

-

Liquid crystal cell with a known thickness (d)

-

Temperature-controlled stage

-

Photodetector

-

Rotation stage for the LC cell

Procedure:

-

Cell Preparation: Fill a liquid crystal cell of known thickness with the formulated mixture. The cell should have alignment layers to ensure planar alignment of the LC molecules.

-

Optical Setup: a. Set up the interferometer with the HeNe laser as the light source. b. Place the LC cell in one arm of the interferometer on a temperature-controlled rotation stage. c. Position a polarizer before the LC cell and an analyzer before the photodetector.

-

Measurement of Ordinary Refractive Index (nₒ): a. Align the LC director perpendicular to the polarization of the incident light. b. Rotate the cell and count the number of interference fringes that pass the detector for a given rotation angle. c. Calculate nₒ using the appropriate formula for the interferometer setup, which relates the fringe count to the change in optical path length.

-

Measurement of Extraordinary Refractive Index (nₑ): a. Align the LC director parallel to the polarization of the incident light. b. Repeat the rotation and fringe counting procedure. c. Calculate nₑ.

-

Birefringence Calculation: Calculate the birefringence using the formula: Δn = nₑ - nₒ.

Alternative Method: The transmittance difference method can also be used, which involves measuring the transmittance through the LC cell placed between a polarizer and an analyzer at different rotation angles.[18]

Data Presentation

Table 1: Properties of Exemplary High-Birefringence Liquid Crystal Mixtures

| Mixture ID | Composition (wt%) | Nematic Range (°C) | Δn at 633 nm | Viscosity (γ₁) (mPa·s) at 25°C | Δε at 1 kHz |

| M-1825 | Compounds 5-7 (75%), Compounds 1 & 4 (25%) | -12 to 136 | 0.38 | Not Specified | 17.0 |

| M-1852 | Compounds 1-4 (85%), Compound 5 (15%) | -10 to 152.6 | 0.32 | Not Specified | 15.3 |

| 1929 | Terphenyl and biphenyl derivatives with isothiocyanate and fluorine substituents | < Room Temp to 96.2 | 0.3375 | 17.03 | Not Specified |

(Data for M-1825 and M-1852 from[14]; Data for 1929 from[10])

Troubleshooting and Expert Insights

-

Crystallization of Components: If one or more components crystallize out of the mixture, this indicates that the eutectic composition has not been achieved or that the components are not fully miscible. Re-evaluate the component ratios and consider using a different set of additives.

-

Inaccurate Birefringence Measurements: Ensure that the liquid crystal cell has a uniform thickness and that the alignment of the LC molecules is homogeneous. Temperature fluctuations can also significantly affect the birefringence, so precise temperature control is crucial.[19]

-

High Viscosity: If the final mixture is too viscous, increase the proportion of the low-viscosity additive. However, be mindful that this may also lead to a decrease in the overall birefringence. A careful balance must be struck.

-

Narrow Nematic Range: The nematic range can be broadened by carefully selecting components with a wide nematic range themselves and by formulating a eutectic mixture.[11]

Conclusion

The formulation of high-birefringence liquid crystals with fluorinated ethers is a promising approach for developing advanced materials for next-generation displays and photonic devices. By understanding the fundamental principles of molecular design and following systematic formulation and characterization protocols, researchers can create novel liquid crystal mixtures with tailored properties. The strategic use of fluorinated ethers provides an additional degree of freedom in optimizing birefringence, viscosity, and the nematic temperature range, paving the way for faster and more efficient electro-optical devices.

References

-

Development of High-Birefringence Liquid Crystals for Future Optical Materials. (2025, August 6). ResearchGate. [Link]

-

Chen, R., et al. (2023). Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. Liquid Crystals, 50(13-14). [Link]

-

Synthesis of high birefringence liquid crystals for display application. (n.d.). IEEE Xplore. [Link]

-

Fischer, B., et al. (2013). Highly birefringent, low-loss liquid crystals for terahertz applications. AIP Publishing. [Link]

-

New Series of Hydrogen-Bonded Liquid Crystal with High Birefringence and Conductivity. (2024, July 21). PMC. [Link]

-

High birefringence liquid crystals with a wide temperature range and low melting point for augmented reality displays. (n.d.). Materials Advances (RSC Publishing). [Link]

-

High birefringence liquid crystalline mixture: Optical properties and order parameter. (2013, February 7). Journal of Applied Physics. [Link]

-

High Birefringence Liquid Crystals Mixtures and their Selected Applications. (n.d.). Scientific.Net. [Link]

-

High-birefringence nematic liquid crystal for broadband THz applications. (2016, March 1). University of Cambridge. [Link]

-

Real-time measurement of liquid crystal birefringence. (2025, April 18). SPIE Digital Library. [Link]

-

Measuring the Birefringence of a Liquid Crystal. (n.d.). [Link]

-

High birefringence liquid crystal mixtures for electro-optical devices. (2015, March 13). ResearchGate. [Link]

-

High Birefringence Liquid Crystals Mixtures and their Selected Applications. (n.d.). ResearchGate. [Link]

-

Synthesis and performance evaluation of fluorinated biphenyl diluters for high birefringence liquid crystals. (n.d.). ResearchGate. [Link]

-

A high birefringence liquid crystal for lenses with large aperture. (2022, August 26). PMC. [Link]

-

Temperature-Dependent Polarization Characterization and Birefringence Inversion in Super-Twisted Nematic Liquid Crystals. (2025, July 7). MDPI. [Link]

-

Direct measurement of electric-field-induced birefringence in a polymer-stabilized blue-phase liquid crystal composite. (n.d.). Optica Publishing Group. [Link]

-

Birefringence measurements of liquid crystals. (n.d.). ResearchGate. [Link]

-

High Birefringence Liquid Crystals. (2013, September 3). MDPI. [Link]

-

Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals. (n.d.). PMC. [Link]

-

Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. (2023, March 28). MDPI. [Link]

-

The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. (n.d.). PMC. [Link]

-

Understanding Fluorine Effects in Liquid Crystals. (2025, August 10). ResearchGate. [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. New Series of Hydrogen-Bonded Liquid Crystal with High Birefringence and Conductivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of high birefringence liquid crystals for display application | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 10. A high birefringence liquid crystal for lenses with large aperture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High birefringence liquid crystals with a wide temperature range and low melting point for augmented reality displays - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. researchgate.net [researchgate.net]

- 16. spiedigitallibrary.org [spiedigitallibrary.org]

- 17. OPG [opg.optica.org]

- 18. mdpi.com [mdpi.com]

- 19. sccs.swarthmore.edu [sccs.swarthmore.edu]

Application Note: High-Purity Isolation of Fluorinated Liquid Crystal Intermediates by Column Chromatography

Abstract

The precise functionality of liquid crystal displays (LCDs) and advanced optical materials is critically dependent on the exceptional purity of the constituent liquid crystal (LC) molecules. Fluorinated liquid crystals, in particular, are prized for their unique dielectric and optical properties, but their synthesis often yields complex mixtures containing starting materials, byproducts, and isomers. This application note provides a comprehensive guide to the purification of fluorinated liquid crystal intermediates using column chromatography. We will explore the fundamental principles, from stationary and mobile phase selection to advanced orthogonal strategies, emphasizing the unique challenges and opportunities presented by the carbon-fluorine bond. Detailed protocols, troubleshooting guides, and a discussion of the underlying separation mechanisms are provided to empower researchers to achieve optimal purity and yield.

Introduction: The Purity Imperative in Fluorinated Liquid Crystals

The incorporation of fluorine into organic molecules dramatically alters their electronic properties, polarity, and intermolecular interactions.[1] In liquid crystal design, this translates to desirable characteristics such as high chemical stability, low viscosity, and tailored dielectric anisotropy.[2] However, the very properties that make these molecules functionally advantageous also introduce significant purification challenges. The strong carbon-fluorine bond, one of the most stable in organic chemistry, renders these compounds environmentally persistent and often less reactive in conventional purification schemes.[3][4]

Achieving purities exceeding 99.5% is not merely an academic exercise; it is a prerequisite for reliable device performance. Impurities can disrupt the delicate molecular ordering of the liquid crystal mesophase, leading to image sticking, altered threshold voltages, and reduced device lifetime.[5] Column chromatography remains the cornerstone technique for achieving this requisite level of purity, offering a scalable and versatile platform for isolating target intermediates.

The Impact of Fluorination on Chromatographic Behavior

Understanding how fluorine substituents affect a molecule's interaction with the stationary and mobile phases is paramount for developing an effective purification strategy.

-

Polarity and Dipole Moments: The high electronegativity of fluorine creates strong C-F dipoles. While a single fluorine atom can increase polarity, polyfluorination, especially in symmetric molecules, can paradoxically decrease the overall molecular polarity while creating a strong quadrupole moment. This complex electronic nature means that fluorinated compounds do not always behave as predicted by simple polarity rules.

-

Fluorophilicity: Highly fluorinated molecules exhibit a unique property known as "fluorophilicity," a tendency to associate with other fluorinated substances. This can be exploited for separation by using specialized fluorous stationary phases or fluorinated solvents, creating an orthogonal separation mechanism distinct from standard hydrophobic interactions.[6]

-

Weakened van der Waals Interactions: The electron-withdrawing nature of fluorine reduces the polarizability of the molecule's carbon skeleton, leading to weaker van der Waals interactions with traditional hydrocarbon-based stationary phases (like C18). This can result in poor retention and co-elution with non-fluorinated impurities if the mobile phase is not carefully optimized.

Strategic Selection of Chromatographic Phases

The success of the purification hinges on the selection of an appropriate stationary phase and a complementary mobile phase. The goal is to maximize the differential retention between the target compound and its impurities.

Stationary Phase Selection

While standard silica gel is effective for many separations, the unique properties of fluorinated compounds often necessitate specialized stationary phases.

-